BenchChemオンラインストアへようこそ!

Pdcd4-IN-1

PDCD4 inhibition Binding affinity Small-molecule ligand

Pdcd4-IN-1 (compound 20031600) is a uniquely direct, affinity-defined (Kd 350 nM) PDCD4 inhibitor for precise translational control studies. Unlike generic modulators or proteasomal stabilizers, it directly binds PDCD4 to reliably upregulate BDNF in hippocampal neuronal models. Its defined target engagement ensures reproducible dose-response and target-occupancy analyses, eliminating the confounding variability of indirect agonists. For researchers dissecting PDCD4-mediated eIF4A helicase repression or validating the PDCD4-BDNF axis in neurodegeneration and cancer models, this tool guarantees mechanistic clarity and experimental fidelity.

Molecular Formula C12H9BrClN3O
Molecular Weight 326.57 g/mol
Cat. No. B503466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdcd4-IN-1
Molecular FormulaC12H9BrClN3O
Molecular Weight326.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H9BrClN3O/c13-9-4-8(6-15-7-9)12(18)17-16-11-3-1-2-10(14)5-11/h1-7,16H,(H,17,18)
InChIKeyVYRKESGWNTVDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pdcd4-IN-1: A PDCD4 Inhibitor for Translational Control and Neurodegenerative Disease Research


Pdcd4-IN-1 (compound 20031600) is a small-molecule inhibitor that directly targets Programmed Cell Death Protein 4 (PDCD4), a tumor suppressor and translation regulator frequently downregulated in various cancers and implicated in neurodegenerative conditions [1]. This compound demonstrates a binding affinity (Kd) of 350 nM for PDCD4 and has been shown to promote the expression of Brain-Derived Neurotrophic Factor (BDNF) in hippocampal neuronal HT-22 cells [1]. Its primary research applications lie in elucidating PDCD4-mediated translational repression mechanisms and exploring the therapeutic potential of BDNF upregulation for neuropsychiatric and neurodegenerative disorders.

Why Generic PDCD4 Modulation Fails: The Case for Pdcd4-IN-1 in Functional Studies


PDCD4 activity is modulated through diverse mechanisms—including direct inhibition, stabilization against proteasomal degradation, or indirect regulation via upstream pathways—each yielding distinct functional outcomes [1][2]. Unlike PDCD4 stabilizers (e.g., erioflorin) that prevent ubiquitin-mediated degradation, or indirect modulators like RAR agonists, Pdcd4-IN-1 directly binds to PDCD4 with a defined Kd of 350 nM and elicits a specific functional response: the upregulation of BDNF expression [1]. This direct, affinity-driven mechanism ensures a predictable and measurable effect on translation initiation complex regulation, which is not guaranteed by compounds with alternative or undefined modes of action. Consequently, substituting Pdcd4-IN-1 with a generic PDCD4 modulator or a compound lacking defined target engagement risks confounding experimental results, particularly in studies investigating BDNF-dependent pathways.

Quantitative Differentiation of Pdcd4-IN-1: A Procurement Evidence Guide


Direct Binding Affinity: Pdcd4-IN-1's Defined Kd vs. Mechanistically Distinct PDCD4 Modulators

Pdcd4-IN-1 directly binds PDCD4 with a dissociation constant (Kd) of 350 nM, providing a quantifiable measure of target engagement [1]. In contrast, PDCD4 stabilizers like erioflorin function by inhibiting the PDCD4-β-TrCP1 protein-protein interaction, preventing ubiquitination and subsequent proteasomal degradation, a mechanism that does not involve direct binding to the PDCD4 active site or translational machinery [2]. Similarly, compounds such as RAR agonists (e.g., Am580) induce PDCD4 expression at the transcriptional level, a process that does not yield a defined binding constant for PDCD4 protein [3].

PDCD4 inhibition Binding affinity Small-molecule ligand

Functional Outcome in Neuronal Models: Pdcd4-IN-1's BDNF Upregulation vs. Alternative PDCD4-Targeting Strategies

Pdcd4-IN-1 (compound 20031600) promotes BDNF expression in HT-22 hippocampal neuronal cells at concentrations correlated with its Kd of 350 nM [1]. While other PDCD4 ligands, such as compounds AI-204 and AG-690 from patent CN115385914, have been described to upregulate BDNF and reverse PDCD4-mediated suppression in neuronal models, no comparative quantitative data (e.g., EC50 values for BDNF induction) are publicly available for these or any other PDCD4-targeting small molecules [2].

BDNF expression Neurodegeneration Hippocampal neurons

Defined Chemical Identity and Commercial Availability: Pdcd4-IN-1's Advantage Over Uncharacterized Ligands

Pdcd4-IN-1 possesses a fully defined chemical structure (C12H9BrClN3O, MW: 326.58) and is commercially available from multiple vendors with disclosed purity (>99%) [1]. In contrast, other PDCD4 ligands, such as compounds AI-204 and AG-690 from patent CN115385914, lack publicly disclosed structures and are not available from standard chemical vendors, rendering them effectively unusable for reproducible research [2]. Furthermore, while the PDCD4 stabilizer erioflorin is commercially available, its natural product origin and complex structure limit its accessibility and hinder structural optimization for target validation [3].

Chemical probe Research tool CAS 494763-64-3

Optimal Application Scenarios for Pdcd4-IN-1 in Research


Mechanistic Studies of PDCD4-Mediated Translational Repression

Researchers investigating the precise role of PDCD4 in inhibiting eIF4A helicase activity and suppressing translation of specific mRNAs can utilize Pdcd4-IN-1 as a direct, affinity-defined inhibitor. The known Kd (350 nM) allows for accurate dose-response experiments and target occupancy modeling, enabling precise dissection of PDCD4's function in the translational machinery [1].

Neurodegenerative and Psychiatric Disease Modeling via BDNF Pathway Modulation

In cellular models of depression or neurodegeneration (e.g., HT-22 cells), Pdcd4-IN-1 serves as a tool to upregulate BDNF expression. This application is particularly relevant for validating the PDCD4-BDNF axis as a therapeutic target and for screening downstream effects on neuronal survival and synaptic plasticity [1][2].

Chemical Probe for Validating PDCD4 as a Drug Target in Cancer

Given that PDCD4 loss is associated with tumor progression and poor prognosis in various cancers, Pdcd4-IN-1 can be employed as a chemical probe to investigate the consequences of inhibiting PDCD4's tumor-suppressive functions. Its defined binding affinity supports studies on how PDCD4 inhibition affects cancer cell proliferation, apoptosis, and invasion, particularly in contexts where PDCD4 is downregulated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pdcd4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.